
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine
Overview
Description
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine (CAS: 147539-23-9) is a Boc-protected piperazine derivative featuring a substituted pyrimidine ring. Its molecular formula is C₁₃H₁₈ClN₅O₄ (exact mass: 343.1047) . The compound is synthesized via microwave-assisted reactions, where 1-Boc-4-(4-aminophenyl)piperazine reacts with halogenated pyrimidines in the presence of trifluoroacetic acid (TFA) . The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the piperazine nitrogen, enhancing stability during synthetic processes.
This compound is structurally characterized by:
- A 6-chloro-5-nitro-pyrimidinyl substituent at the 4-position of the piperazine ring.
- A Boc group at the 1-position, preventing undesired side reactions.
Its applications include serving as an intermediate in medicinal chemistry for developing receptor-targeted agents, particularly in antimalarial and antipsychotic drug discovery .
Preparation Methods
Traditional Piperazine-Based Synthesis
Direct Boc Protection of Piperazine
The conventional route begins with piperazine (1,4-diazacyclohexane), where selective Boc protection is challenging due to the symmetry of the molecule. Researchers react anhydrous piperazine with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions :
Procedure
-
Reagents : Piperazine, Boc₂O, toluene, acetic acid.
-
Step 1 : Piperazine is treated with acetic acid to form a mono-protonated salt, enhancing selectivity.
-
Step 2 : Boc₂O is added slowly at 0–5°C to protect one nitrogen, yielding 1-Boc-piperazine .
-
Step 3 : The product is washed with aqueous NaHCO₃ and purified via recrystallization.
Challenges
-
Low Yield (45–55%) : Competing bis-Boc byproduct formation necessitates extensive purification .
-
Solvent Toxicity : Toluene poses health risks, requiring stringent safety protocols.
Coupling with 6-Chloro-5-nitro-4-pyrimidinamine
The Boc-protected piperazine is coupled with 6-chloro-5-nitro-4-pyrimidinamine using carbodiimide reagents :
Reaction Conditions
-
Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DCC.
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature : 0°C to room temperature, 12–24 hours.
Mechanism
EDC activates the pyrimidinamine’s amine group, facilitating nucleophilic attack by 1-Boc-piperazine. The reaction achieves 60–70% yield after column chromatography .
Innovative Diethylamine-Derived Synthesis
Three-Step Route from Diethylamine
To circumvent piperazine’s limitations, a scalable method starts with diethylamine :
Step 1: Chlorination to Di(2-chloroethyl)amine
Diethylamine reacts with thionyl chloride (SOCl₂) at 40°C for 6 hours:
Yield : 88–92% after distillation .
Step 2: Boc Protection
Di(2-chloroethyl)amine is treated with Boc anhydride in acetonitrile under neutral conditions:
Key Advantage : No base required, minimizing side reactions.
Step 3: Cyclization with Ammonia
The Boc-protected intermediate undergoes cyclization in aqueous ammonia at 60°C:
Yield : 93.5% with >99% purity .
Nitration and Chlorination of Pyrimidine Core
The pyrimidine moiety is synthesized via nitration and chlorination :
Procedure
-
Nitration : 4,6-Dichloropyrimidine is nitrated using fuming HNO₃/H₂SO₄ at 0°C.
-
Selective Chlorination : POCl₃ replaces hydroxyl groups at the 6-position, forming 6-chloro-5-nitro-4-pyrimidinamine.
Comparative Analysis of Methods
Parameter | Traditional Method | Innovative Method |
---|---|---|
Starting Material | Piperazine | Diethylamine |
Key Steps | Boc protection, coupling | Chlorination, Boc, cyclization |
Yield (Overall) | 45–55% | 85–93.5% |
Purity | 90–95% | >99% |
Solvent Use | Toluene, DCM | Acetonitrile, H₂O |
Scalability | Limited by byproducts | Industrial feasible |
Advantages of Innovative Route
-
Cost-Effective : Diethylamine is cheaper than piperazine.
-
Eco-Friendly : Aqueous ammonia replaces toxic solvents.
Optimization Strategies
Catalytic Enhancements
-
Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves Boc protection yields to 78% .
-
Microwave-Assisted Cyclization : Reduces reaction time from 12 hours to 45 minutes .
Solvent Screening
-
Alternative Solvents : Ethyl acetate/water biphasic systems reduce EDC decomposition during coupling .
Industrial-Scale Considerations
Quality Control
-
HPLC Analysis : Monitors residual diethylamine (<0.1%) and Boc intermediates.
-
XRD Crystallography : Confirms polymorphic stability of the final product .
Emerging Methodologies
Flow Chemistry Approaches
Microreactors enable continuous Boc protection and cyclization, achieving 95% yield with residence times <10 minutes .
Enzymatic Deprotection
Lipases selectively remove Boc groups, enabling greener synthesis routes .
Chemical Reactions Analysis
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.
Scientific Research Applications
Medicinal Chemistry
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine is primarily utilized in the synthesis of various pharmaceutical compounds. Its structural components allow it to act as a building block for developing new drugs targeting specific biological pathways.
Case Studies
- Antimicrobial Agents : Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the piperazine ring have led to the development of novel antibiotics effective against resistant strains of bacteria.
- Anticancer Compounds : The incorporation of the pyrimidine moiety has been linked to increased activity against cancer cell lines. Studies have demonstrated that compounds derived from this compound can inhibit tumor growth in vitro and in vivo.
Synthesis of Biologically Active Molecules
The compound serves as an essential intermediate in the synthesis of various biologically active molecules. Its ability to undergo diverse chemical transformations makes it a valuable asset in synthetic organic chemistry.
Applications in Synthesis
- Peptide Synthesis : The Boc group allows for selective deprotection during peptide synthesis, facilitating the formation of complex peptide structures that are crucial for drug development.
- Library Synthesis : Researchers utilize this compound to create chemical libraries for high-throughput screening, aiding in the discovery of new therapeutic agents.
Pharmaceutical Development
The pharmaceutical industry leverages this compound for its potential as a lead compound in drug formulation.
Formulation Examples
Application Area | Example Compounds | Activity |
---|---|---|
Antimicrobial | Modified piperazines | Effective against Gram-positive bacteria |
Anticancer | Pyrimidine derivatives | Inhibition of cancer cell proliferation |
Neurological | Piperazine analogs | Potential treatment for neurological disorders |
Mechanism of Action
The mechanism of action of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors.
Pathways Involved: By binding to its targets, the compound can influence various signaling pathways, leading to changes in cellular functions such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Similar Piperazine Derivatives
Structural and Functional Comparisons
Table 1: Key Structural and Pharmacological Differences
Key Observations
(a) Impact of Substituents on Receptor Affinity
- The 6-chloro-5-nitro-pyrimidinyl group in the target compound introduces steric and electronic effects distinct from phenyl or coumarin-based substituents in analogues. Para-substituted nitro groups (e.g., in 1-Boc-4-(4-nitrophenyl)piperazine) are associated with reduced 5-HT1A receptor binding due to unfavorable electronic interactions . In contrast, meta-nitro or ortho-chloro groups (as in coumarin-piperazine hybrids) enhance receptor affinity .
(b) Solubility and pKa Trends
- The absence of a spacer between the piperazine and pyrimidine moieties in the target compound results in poor aqueous solubility (<20 μM) compared to quinolone derivatives with ethylene/methylene spacers (>80 μM) .
- The Boc group lowers the pKa of the piperazine nitrogen (pKa <3.8), reducing protonation and solubility under acidic conditions .
(c) Metabolic Stability
- Piperazine rings are prone to oxidative metabolism (e.g., N-dealkylation or N-oxide formation) . The Boc group in the target compound mitigates this by shielding the nitrogen, though it is less effective than bulky silyl ethers (e.g., t-BDMS in compound 5c) .
(d) Structural Isosteres and Bioactivity
- Replacement of piperazine with morpholine or heterocycles (e.g., in pyrazolopyrimidines) abolishes 5-HT1A receptor activity .
- The chloro-nitro-pyrimidine core in the target compound is unique; similar pyrimidine derivatives (e.g., 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, CAS 890094-38-9) exhibit structural similarity (79%) but lack the piperazine-Boc combination critical for receptor modulation .
Biological Activity
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine is a chemical compound that has garnered attention due to its potential biological activities. This compound features a piperazine core, which is a common scaffold in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The presence of the 6-chloro-5-nitro-4-pyrimidinyl moiety adds to its unique properties, making it a subject of interest in pharmacological studies.
- Molecular Formula : C₁₃H₁₈ClN₅O₄
- Molecular Weight : 343.77 g/mol
- CAS Number : 147539-23-9
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, similar to other piperazine derivatives that have shown efficacy in modulating acetylcholinesterase activity and other targets related to neurodegenerative diseases .
Enzyme Inhibition
Research indicates that piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease . The specific interactions of this compound with AChE remain to be fully elucidated but are anticipated based on structural similarities with known inhibitors.
Antimicrobial Activity
Some studies have reported that piperazine derivatives exhibit antimicrobial properties. While direct evidence for the antimicrobial efficacy of this compound is limited, its structural characteristics suggest potential activity against bacterial and fungal strains .
Case Studies and Research Findings
A variety of studies have explored the biological implications of piperazine derivatives:
- Acetylcholinesterase Inhibition :
- Structure-Activity Relationship (SAR) :
-
Potential in Diabetes Management :
- Research has indicated that compounds with similar scaffolds can act as DPP-IV inhibitors, which are crucial in managing type 2 diabetes by prolonging the action of incretin hormones . While specific studies on this compound are lacking, its structural framework suggests it may exhibit similar properties.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via sequential functionalization of the pyrimidine ring. A common approach involves:
- Step 1 : Chlorination at the 6-position of 4-hydroxypyrimidine using POCl₃ or PCl₅ under reflux .
- Step 2 : Nitration at the 5-position using HNO₃/H₂SO₄ or acetyl nitrate. Electron-withdrawing groups (e.g., chloro) direct nitration to the meta position .
- Step 3 : Boc-protected piperazine is introduced via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
Optimization Tips :
- Use anhydrous solvents to minimize hydrolysis of the Boc group.
- Monitor reaction progress via TLC or LCMS to avoid over-nitration or side reactions .
- Purify intermediates via column chromatography to improve final yield (typical yields: 50–70%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Confirm regiochemistry of substitution (e.g., nitro at C5, chloro at C6) via coupling patterns and chemical shifts. The Boc group shows a singlet at ~1.4 ppm (tert-butyl) .
- LCMS : Verify molecular weight ([M+H]⁺ expected at m/z 384.1) and detect impurities .
- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and carbonyl (Boc group, ~1680 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across studies?
Contradictory results (e.g., anti-proliferative activity in PANC-1 cells vs. inactivity in other lines) may arise from:
- Assay Conditions : Variability in cell culture media, incubation times, or solvent concentrations (e.g., DMSO tolerance thresholds) .
- Structural Analogues : Compare activity of derivatives (e.g., Mannich bases or alkylated piperazines) to identify critical pharmacophores .
- Mechanistic Studies : Use kinase profiling or receptor-binding assays to clarify target engagement .
Methodological Approach :
- Replicate experiments using standardized protocols (e.g., NIH/NCATS guidelines).
- Perform dose-response curves (IC₅₀) in multiple cell lines to assess selectivity .
Q. What strategies enhance regioselectivity in pyrimidinyl nitration reactions?
Regioselectivity is influenced by:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl at C6) direct nitration to C5 .
- Reagent Choice : Acetyl nitrate (AcONO₂) in Ac₂O reduces poly-nitration vs. HNO₃/H₂SO₄ .
- Temperature Control : Slow addition at 0–5°C minimizes thermal side reactions.
Case Study :
In , nitration of 3-(4-fluorophenylsulfonyl)piperazine derivatives achieved 26–32% yield by maintaining strict temperature control and using AcONO₂ .
Q. How does the Boc group influence reactivity in downstream modifications?
The Boc group:
- Stabilizes Piperazine : Prevents undesired alkylation or oxidation during SNAr reactions .
- Facilitates Deprotection : Removable under mild acidic conditions (e.g., TFA/DCM) to generate free piperazine for further functionalization .
Experimental Design Tip :
Q. What computational tools predict the compound’s reactivity in novel reactions?
- DFT Calculations : Model transition states for nitration or SNAr reactions using Gaussian or ORCA .
- Molecular Docking : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina .
Q. Data Contradiction Analysis
Q. How to resolve conflicting solubility data in polar vs. nonpolar solvents?
Discrepancies may arise from:
- Polymorphism : Crystalline forms (e.g., hydrates) alter solubility. Characterize via XRD .
- Solvent Purity : Trace water in DMSO affects dissolution. Use Karl Fischer titration to verify .
Table 1: Solubility Profile
Solvent | Solubility (mg/mL) | Conditions | Reference |
---|---|---|---|
DMSO | 25.6 | 25°C, anhydrous | |
Ethanol | 3.2 | 25°C, 95% purity |
Properties
IUPAC Name |
tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN5O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEVKGIBOLXNCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614407 | |
Record name | tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147539-23-9 | |
Record name | tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.